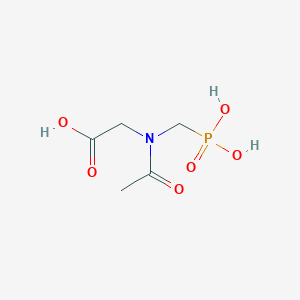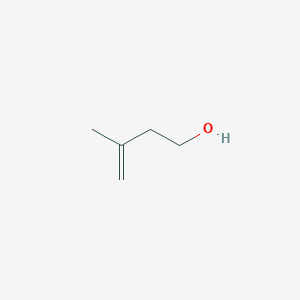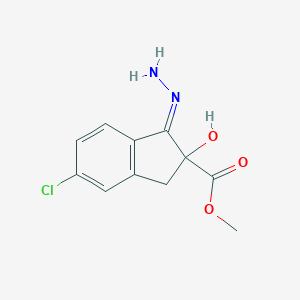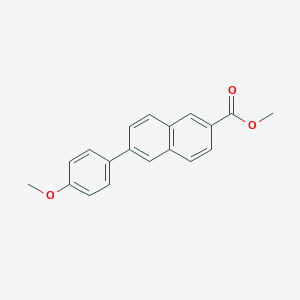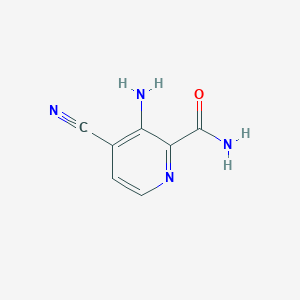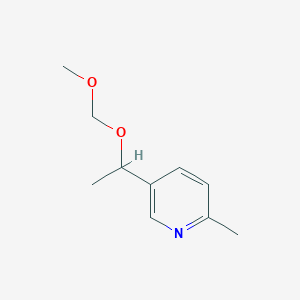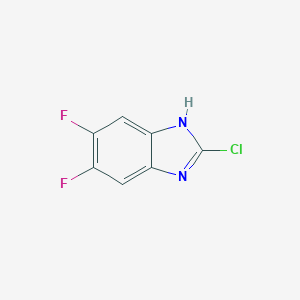
2-chloro-5,6-difluoro-1H-benzimidazole
Vue d'ensemble
Description
“2-chloro-5,6-difluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H3ClF2N2 . It has an average mass of 188.562 Da and a mono-isotopic mass of 187.995285 Da .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “2-chloro-5,6-difluoro-1H-benzimidazole”, involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis
The molecular structure of “2-chloro-5,6-difluoro-1H-benzimidazole” consists of a benzimidazole core, which is a fused aromatic ring structure made up of a benzene ring and an imidazole ring . The molecule also contains two fluorine atoms and one chlorine atom .Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their potential in cancer treatment due to their ability to interact with biopolymers in living systems2-chloro-5,6-difluoro-1H-benzimidazole could be investigated for its anticancer properties, especially considering that similar compounds have shown activity against breast cancer cell lines comparable to standard drugs .
Antimicrobial Potential
The structural similarity of benzimidazole derivatives to nucleotides allows them to inhibit bacterial nucleic acids and protein synthesis. This compound could serve as a promising antimicrobial agent against both Gram-negative and Gram-positive bacteria, as well as fungal species .
Antiviral and Anti-HIV Applications
Benzimidazole compounds have been identified with nanomolar activity against viruses like the respiratory syncytial virus. The unique substitutions on the benzimidazole core, such as those in 2-chloro-5,6-difluoro-1H-benzimidazole , could be tailored to enhance antiviral and anti-HIV activities .
Antihypertensive Effects
Due to their ability to modulate biological pathways, benzimidazole derivatives can be used to develop new antihypertensive drugs. Research into the specific effects of 2-chloro-5,6-difluoro-1H-benzimidazole on blood pressure regulation could lead to novel treatments .
Anti-inflammatory and Analgesic Uses
The benzimidazole moiety has been associated with anti-inflammatory and analgesic effects2-chloro-5,6-difluoro-1H-benzimidazole could be explored for its efficacy in reducing inflammation and pain, potentially leading to new therapeutic options .
Antiprotozoal Activity
Some benzimidazole derivatives have shown significant activity against protozoal infections. Investigating 2-chloro-5,6-difluoro-1H-benzimidazole for its antiprotozoal properties could contribute to the treatment of diseases like malaria and amoebiasis .
Antihelminthic Properties
Benzimidazoles are well-known for their antihelminthic activity2-chloro-5,6-difluoro-1H-benzimidazole could be a candidate for developing new drugs to combat parasitic worm infections .
Selective Androgen Receptor Modulators (SARMs)
Benzimidazole derivatives have been synthesized as potent and tissue-selective SARMs. The specific structure of 2-chloro-5,6-difluoro-1H-benzimidazole might offer unique advantages in modulating androgen receptors, which is valuable for conditions like muscle wasting and osteoporosis .
Propriétés
IUPAC Name |
2-chloro-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELEJMYVUPGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Q & A
Q1: The research mentions that 2-chloro-5,6-difluorobenzimidazole itself was inactive against HCMV, while its ribonucleoside derivative showed some activity. Why might this be the case?
A1: While the exact mechanism of action for these benzimidazole derivatives against HCMV is not fully elucidated in the research [], the addition of the ribofuranose sugar moiety in the ribonucleoside derivative likely plays a crucial role. This could be due to several factors:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

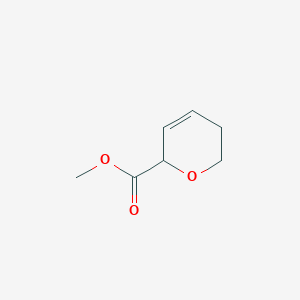
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)
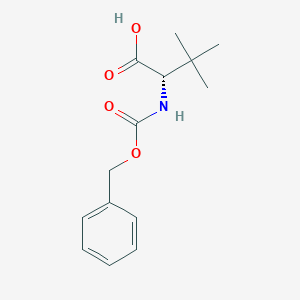

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)
